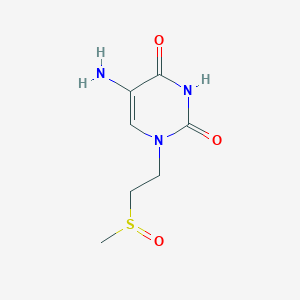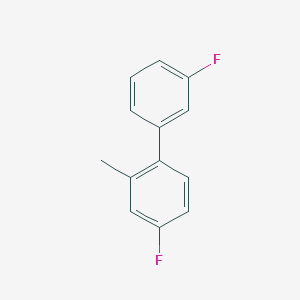
3',4-Difluoro-2-methylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4-Difluoro-2-methylbiphenyl is an organic compound with the molecular formula C13H10F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 3’ and 4’ positions, and a methyl group is substituted at the 2 position of the biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions
3’,4-Difluoro-2-methylbiphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include the use of a solvent such as toluene or ethanol, a palladium catalyst like Pd(PPh3)4, and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 3’,4-Difluoro-2-methylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
3’,4-Difluoro-2-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones or carboxylic acids, while substitution reactions can produce various substituted biphenyl derivatives .
科学研究应用
3’,4-Difluoro-2-methylbiphenyl has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure, including the presence of fluorine atoms, can enhance the biological activity of derived molecules, making it a candidate for drug development.
Materials Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.
作用机制
The mechanism of action of 3’,4-Difluoro-2-methylbiphenyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. For example, fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
相似化合物的比较
Similar Compounds
3,4’-Difluoro-2-methylbiphenyl: A closely related compound with similar structural features.
Difluoroalkanes: Compounds with two fluorine atoms attached to an alkane chain, which share some chemical properties with 3’,4-Difluoro-2-methylbiphenyl.
Uniqueness
3’,4-Difluoro-2-methylbiphenyl is unique due to its specific substitution pattern on the biphenyl structure. The presence of both fluorine atoms and a methyl group at distinct positions provides it with unique chemical and physical properties, making it valuable for various applications in research and industry .
属性
分子式 |
C13H10F2 |
|---|---|
分子量 |
204.21 g/mol |
IUPAC 名称 |
4-fluoro-1-(3-fluorophenyl)-2-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8H,1H3 |
InChI 键 |
MDJPUQMZAQYPAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
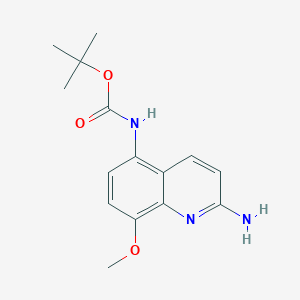
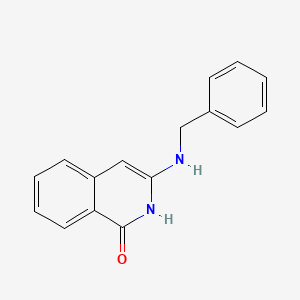
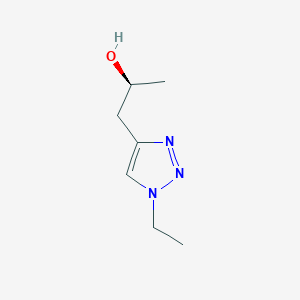
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

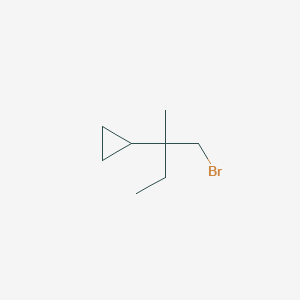
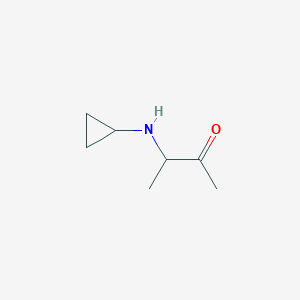
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
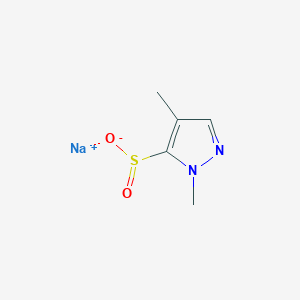
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)
![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
